molecular formula C20H21N3O4S B2942059 1-((1R,5S)-8-(quinolin-8-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2058890-94-9

1-((1R,5S)-8-(quinolin-8-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No. B2942059
CAS RN: 2058890-94-9
M. Wt: 399.47
InChI Key: JAPNKVHVQSNCBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1R,5S)-8-(quinolin-8-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

Compounds structurally related to 1-((1R,5S)-8-(quinolin-8-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione have shown significant potential as anticancer agents. For instance, derivatives like pyridoisoquinolindione and dihydrothienoquinolindione demonstrate potent cytotoxic activity against various human cancer cell lines, highlighting their role in cancer drug discovery (Bolognese et al., 2004). Additionally, quinoline compounds, a key structural component, are recognized for their efficacy in inhibiting cancer cell growth, with numerous derivatives exhibiting anti-cancer properties (Solomon & Lee, 2011).

Antimicrobial Activity

Another significant application is in the realm of antimicrobial activity. Compounds with quinoline and pyrrolidine structures have shown promising results against various microorganisms, suggesting their potential use as antimicrobial agents (Patel, Patel, & Patel, 2011).

Synthesis and Characterization

Research has also focused on the synthesis and characterization of such compounds. For instance, the study of their crystal structures has provided insights into their molecular configurations, which is crucial for understanding their biological activities and potential applications in various fields (Mathusalini et al., 2015).

Neurological Applications

Certain derivatives of pyrrolidine-dione exhibit neurological benefits, such as anticonvulsant activity. This suggests their potential use in treating neurological disorders (Sorokina et al., 2007).

Use in Synthesizing Other Medicinal Compounds

These compounds are also used as building blocks for synthesizing other medicinal chemicals, like muscarine M1, M3 agonists, and antagonists, which have shown potential in treating diseases like Alzheimer’s and urinary incontinence (Chavakula, Mutyala, & Chennupati, 2013).

properties

IUPAC Name

1-(8-quinolin-8-ylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c24-18-8-9-19(25)22(18)16-11-14-6-7-15(12-16)23(14)28(26,27)17-5-1-3-13-4-2-10-21-20(13)17/h1-5,10,14-16H,6-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPNKVHVQSNCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC4=C3N=CC=C4)N5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-8-(quinolin-8-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

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